2-Benzoyl-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Description
2-Benzoyl-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by a benzoyl group at position 2 and a 4-ethylphenoxymethyl substituent at position 1 of the THIQ core. The 6,7-dimethoxy groups are conserved structural features shared with many bioactive THIQ analogs, which are known to influence receptor binding and pharmacokinetic properties .
Properties
IUPAC Name |
[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4/c1-4-19-10-12-22(13-11-19)32-18-24-23-17-26(31-3)25(30-2)16-21(23)14-15-28(24)27(29)20-8-6-5-7-9-20/h5-13,16-17,24H,4,14-15,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWSVXVEOGUZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Benzoyl-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This class is known for its diverse biological activities, including interactions with various receptors and potential therapeutic applications. This article reviews the current understanding of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 431.53 g/mol. The compound features multiple functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H29NO4 |
| Molecular Weight | 431.53 g/mol |
| IUPAC Name | [1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-phenylmethanone |
| Purity | Typically 95% |
The biological activity of tetrahydroisoquinoline derivatives often involves their interaction with specific receptors, particularly sigma receptors. Recent studies indicate that compounds similar to this compound may act as selective ligands for sigma receptors.
Sigma Receptors
Sigma receptors are implicated in various physiological processes and have been identified as potential targets for cancer therapy due to their overexpression in certain tumor cells. Research has shown that derivatives of tetrahydroisoquinoline exhibit high binding affinities for sigma-2 receptors while demonstrating low affinity for sigma-1 receptors. For example, several analogs have shown Ki values in the range of 5–6 nM for sigma-2 receptors and moderate anticancer activities against human liver and esophageal cancer cell lines .
Biological Activity
The biological activities associated with this compound include:
Anticancer Activity
Studies suggest that this compound may exhibit anticancer properties through its interaction with sigma receptors. Specifically:
- Cell Lines Tested : Human liver (Huh-7) and esophagus (KYSE-140) cancer cells.
- Results : Moderate cytotoxic effects were observed; however, these effects did not correlate directly with sigma receptor binding affinity .
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have been studied for their neuroprotective properties. While specific data on this compound is limited, related compounds have demonstrated potential in protecting neuronal cells from oxidative stress and apoptosis.
Case Studies
Several studies have evaluated the pharmacological effects of tetrahydroisoquinoline derivatives:
- Study on Sigma Receptor Ligands : A series of synthesized derivatives were tested for their affinity towards sigma receptors. Compounds exhibited selective binding to sigma-2 receptors and showed promise as tools for tumor imaging and therapy .
- Anticancer Evaluation : In vitro studies demonstrated that certain tetrahydroisoquinoline derivatives exhibited significant anticancer activity against specific cell lines while maintaining selectivity towards sigma receptors .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. Studies have shown that 2-Benzoyl-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. For instance, a study demonstrated that this compound effectively inhibited the growth of human breast cancer cells by inducing G0/G1 phase cell cycle arrest .
2. Neuroprotective Effects
The neuroprotective potential of tetrahydroisoquinoline derivatives has been extensively studied. This compound has shown promise in protecting neuronal cells from oxidative stress and neuroinflammation. In vitro studies suggest that it may enhance neuronal survival and function by modulating signaling pathways related to neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
3. Antimicrobial Properties
Recent investigations have revealed that this compound possesses antimicrobial activity against various bacterial strains. The compound's efficacy against resistant strains highlights its potential as a lead compound for developing new antimicrobial agents .
Pharmacological Insights
1. Mechanism of Action
The pharmacological effects of this compound can be attributed to its ability to interact with various biological targets. It has been shown to inhibit certain enzymes involved in cancer progression and inflammation. Additionally, it may act as a modulator of neurotransmitter systems, contributing to its neuroprotective effects .
2. Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in identifying the key functional groups responsible for the biological activity of tetrahydroisoquinoline derivatives. Modifications at specific positions on the isoquinoline ring or the benzoyl moiety can significantly enhance potency and selectivity for desired biological targets .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Analgesic and Anti-Inflammatory THIQ Derivatives
The closest structural analog is 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride (Compound 3), which exhibits potent analgesic and anti-inflammatory activity. Key findings include:
- Dose-dependent efficacy : At 0.5 mg/kg, Compound 3 showed 3.3× greater anti-inflammatory activity than diclofenac sodium in acute arthritis models .
- Mechanistic distinction: Unlike papaverine (a myotropic antispasmodic), Compound 3 acts as a non-narcotic analgesic, highlighting the role of the 4'-dimethylaminophenyl group in modulating pain pathways .
Key Insight: The 4-ethylphenoxymethyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to Compound 3’s dimethylaminophenyl group, but this requires experimental validation.
Sigma-2 Receptor Ligands
The 6,7-dimethoxy-THIQ scaffold is a well-established pharmacophore for sigma-2 receptor (σ2R) ligands, which are explored for cancer imaging and MDR modulation . Notable analogs include:
- RM273 : A fluorinated σ2R ligand with a pyrrolopyridine subunit, used in PET imaging .
- A011 : A σ2R ligand with a 6,7-dimethoxy-THIQ core that reverses MDR in breast cancer cells by inhibiting ABCB1 and ABCG2 transporters .
AMPA Receptor Antagonists
THIQ-10c, a 4-chlorophenyl-substituted THIQ derivative, acts as a non-competitive AMPA receptor antagonist . Its activity underscores the importance of aromatic substituents at position 1 for receptor interaction.
| Compound | Substituent at Position 1 | AMPA Receptor IC50 |
|---|---|---|
| Target Compound | 4-ethylphenoxymethyl | Not reported |
| THIQ-10c | 4-chlorophenyl | <1 µM |
Antifungal and Antiviral Derivatives
- N-Alkyl THIQ derivatives : C11-alkyl chain analogs exhibit antifungal activity comparable to clotrimazole by targeting ergosterol biosynthesis .
- HIV-1 RT inhibitors : THIQ derivatives with heterocyclic amines show weak antiviral activity .
Structural Divergence : The target compound lacks long alkyl chains or heterocyclic amines, suggesting distinct therapeutic applications.
Toxicity and Selectivity Considerations
- Neurotoxicity: N-methylated THIQs (e.g., salsolinols) are neurotoxic due to MAO-mediated oxidation to isoquinolinium ions . The target compound’s lack of N-methylation may mitigate this risk.
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, CH₂Cl₂, reflux, 6h | 65–70 | |
| Deprotection | 10% Pd/C, H₂, MeOH/THF, 24h | 85–90 | |
| Purification | Silica gel (EtOAc:Hex = 3:7) | >95 purity |
Basic Question: Which analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., methoxy, benzoyl groups). Compare shifts with similar tetrahydroisoquinolines (e.g., : δ 3.85 ppm for methoxy; δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemistry if crystals form (e.g., ’s carboxylate derivative) .
- HPLC-PDA : Assess purity (>98%) using C18 columns (MeCN:H₂O mobile phase) .
Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., opioid or adrenergic receptors, common for tetrahydroisoquinolines). Validate with crystallographic data from Protein Data Bank .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze RMSD and hydrogen-bonding networks .
- QSAR Studies : Corrogate substituent effects (e.g., 4-ethylphenoxy vs. benzyl groups) on bioactivity using CoMFA/CoMSIA .
Advanced Question: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Replication Studies : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. For example, notes bioactivity variations due to salt forms (hydrochloride vs. oxalate) .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) using random-effects models to identify outliers .
- Mechanistic Profiling : Use knockout models or isotopic labeling to confirm target engagement .
Advanced Question: What theoretical frameworks guide mechanistic studies of this compound?
Methodological Answer:
- Receptor Theory : Link to G protein-coupled receptor (GPCR) modulation, as tetrahydroisoquinolines often target neurotransmitter receptors .
- Enzyme Inhibition Kinetics : Apply Michaelis-Menten models to study interactions with monoamine oxidases or acetylcholinesterases .
- Free Energy Perturbation (FEP) : Quantify binding free energy changes for structural analogs (e.g., substituent modifications) .
Basic Question: What separation technologies are effective for isolating this compound from complex mixtures?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use chiral columns (e.g., Chiralpak IA) for enantiomeric resolution .
- Membrane Separation : Tangential flow filtration (TFF) to remove byproducts during large-scale synthesis .
- Countercurrent Chromatography (CCC) : Isohexane/ethyl acetate/water solvent system for high-recovery purification .
Q. Table 2: Separation Efficiency Comparison
| Technique | Resolution (Rs) | Recovery (%) | Reference |
|---|---|---|---|
| Preparative HPLC | 1.5–2.0 | 85–90 | |
| CCC | >1.8 | 92–95 |
Advanced Question: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-ethylphenoxy with halogenated or bulkier groups) .
- Bioassay Panels : Test analogs in parallel assays (e.g., radioligand binding, enzymatic inhibition) .
- Multivariate Analysis : Use PCA or PLS to correlate structural descriptors (e.g., logP, TPSA) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
